molecular formula C11H19N3 B13324487 1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine

1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13324487
M. Wt: 193.29 g/mol
InChI Key: NKRBMWWVEDMRFT-UHFFFAOYSA-N
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Description

1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 1-ethyl-1H-pyrazol-4-amine with hex-5-en-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hex-5-en-2-yl group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazol-4-amine: Lacks the hex-5-en-2-yl group.

    1-Methyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-Ethyl-N-(hex-5-en-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and hex-5-en-2-yl groups, which may confer specific chemical and biological properties not found in other pyrazole derivatives.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-ethyl-N-hex-5-en-2-ylpyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-4-6-7-10(3)13-11-8-12-14(5-2)9-11/h4,8-10,13H,1,5-7H2,2-3H3

InChI Key

NKRBMWWVEDMRFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(C)CCC=C

Origin of Product

United States

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